Dabigatran etexilate methanesulfonate is synthesized through a multi-step process that involves the formation of the Dabigatran etexilate free base followed by salt formation with methanesulfonic acid. [] Specific details about the synthetic route and reaction conditions can vary across different research publications and patents.
One method involves preparing a suspension of a specific polymorphic form (polymorphic form I) of Dabigatran etexilate methanesulfonate. [] This involves dissolving hydroxypropylcellulose in isopropanol, followed by the suspension of Dabigatran etexilate methanesulfonate and talc in the solution. [] The suspension is prepared at a controlled temperature not exceeding 30°C. []
Although not a primary focus of this analysis, understanding the mechanism of action of Dabigatran etexilate methanesulfonate is important in a research context. Dabigatran etexilate, a prodrug, is rapidly converted in vivo to Dabigatran, a potent, competitive, reversible, direct thrombin inhibitor. [, ]
Dabigatran etexilate methanesulfonate exists in various polymorphic forms, with Polymorphic Form I having a melting point of approximately 180±3°C. [] Understanding its solubility in different solvents, stability under various storage conditions, and other physicochemical properties is essential for its use in research.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2